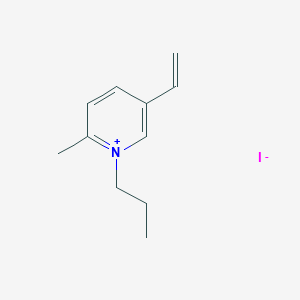
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is a chemical compound with the molecular formula C11H16IN. It is a pyridinium salt, characterized by the presence of an ethenyl group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-2-methylpyridine with 1-iodopropane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium cyanide, or sodium thiolate are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Scientific Research Applications
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Ethenyl-2-methylpyridine: Lacks the propyl group and iodide ion.
2-Methyl-1-propylpyridinium bromide: Similar structure but with a bromide ion instead of iodide.
5-Ethenyl-2-methyl-1-propylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
5-Ethenyl-2-methyl-1-propylpyridin-1-ium iodide is unique due to the presence of the ethenyl group, which imparts specific reactivity and properties. The iodide ion also influences the compound’s solubility and reactivity, making it distinct from its analogs .
Properties
CAS No. |
53584-11-5 |
|---|---|
Molecular Formula |
C11H16IN |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
5-ethenyl-2-methyl-1-propylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-4-8-12-9-11(5-2)7-6-10(12)3;/h5-7,9H,2,4,8H2,1,3H3;1H/q+1;/p-1 |
InChI Key |
DXUXJALTTZIZQX-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















